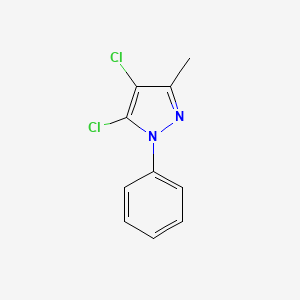

4,5-ジクロロ-3-メチル-1-フェニル-1H-ピラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest for many researchers . Various methods have been reported over the years for the synthesis of these compounds . For instance, 3-methyl-1-phenyl-1H-pyrazole can be produced at the temperature of 90-100°C with reagent phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of “4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The compound also contains chlorine and methyl groups .Chemical Reactions Analysis

Pyrazoles and their derivatives are known to participate in a variety of chemical reactions . For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex products .Physical and Chemical Properties Analysis

The physical and chemical properties of “4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole” can be inferred from related compounds. For instance, 3-methyl-1-phenyl-1H-pyrazole is a solid at room temperature .科学的研究の応用

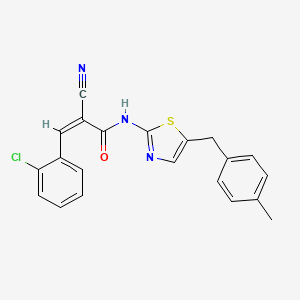

抗寄生虫活性

DCMPは強力な抗寄生虫活性を示します。たとえば:

- リーシュマニア症: 分子シミュレーション研究では、特にリーシュマニア寄生虫に対して、そのin vitroでの抗前鞭毛体活性が正当化されました。 LmPTR1の活性部位に好ましく結合します(結合自由エネルギーが低い) .

化学合成

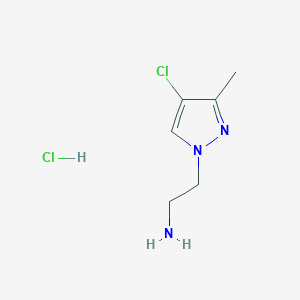

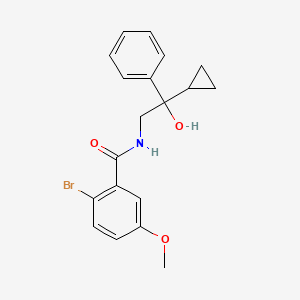

DCMPは化学合成における前駆体として機能します:

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that pyrazole derivatives can undergo a variety of reactions, including radical addition followed by intramolecular cyclization , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The compound’s physical properties, such as its melting point (255 °C), boiling point (317 °C), and density (133±01 g/cm3 at 20 °C; Press: 760 Torr) (predicted) , may influence its bioavailability.

Result of Action

Similar compounds have shown cytotoxic properties against several human cell lines .

Safety and Hazards

将来の方向性

Given the diverse biological activities associated with pyrazoles, this class of compounds continues to attract the attention of many researchers . Future research directions may include the development of new synthesis methods, the exploration of novel biological activities, and the design of pyrazole-based drugs .

特性

IUPAC Name |

4,5-dichloro-3-methyl-1-phenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJWSTZHZGJTNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2417887.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2417888.png)

![1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2417890.png)

![2-[(Dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2417891.png)

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2417895.png)

![6-ethyl 3-methyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate](/img/structure/B2417896.png)

![4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2417898.png)

![[1-(2-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2417900.png)

![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)

![6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417906.png)